2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
The compound 2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine features a pyrimidine core substituted with cyclopropyl (position 2), trifluoromethyl (position 6), and a piperazine-linked 5-ethylpyrimidinyl moiety (position 4). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety may improve solubility and receptor interaction .
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c1-2-12-10-22-17(23-11-12)27-7-5-26(6-8-27)15-9-14(18(19,20)21)24-16(25-15)13-3-4-13/h9-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDOMAQLTCHTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound belonging to the class of pyrimidines. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications in oncology and infectious diseases.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
| InChI Key | CYXWTMNOWOEZIB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation, such as tyrosine kinases and cyclin-dependent kinases. This inhibition leads to the suppression of tumor growth and has implications for treating various cancers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:
- Cell Lines Tested : PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited significant cytotoxic effects at concentrations around 5 µg/ml, though these effects were lower than those observed with doxorubicin, a standard chemotherapy agent .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Antifungal Activity : It demonstrated effective inhibition against B. cinerea with inhibition rates exceeding 96%, comparable to standard antifungal agents like tebuconazole .
Insecticidal Activity
Insecticidal tests have indicated that this compound possesses certain insecticidal properties:
- Tested Species : Spodoptera frugiperda and Mythimna separata.
- Mortality Rates : At a concentration of 500 µg/ml, mortality rates ranged from 13.3% to 90.0%, indicating moderate insecticidal activity compared to chlorantraniliprole, a known insecticide .
Study on Trifluoromethyl Pyrimidine Derivatives
A comprehensive study published in Nature Communications explored the synthesis and biological evaluation of various trifluoromethyl pyrimidine derivatives, including our compound of interest. The study established structure–activity relationships (SAR) that highlighted the significance of the trifluoromethyl group in enhancing biological activity against both microbial and cancerous cells .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrido[2,3-d]pyrimidine derivatives revealed that while many exhibit anticancer properties, the unique substitution pattern in our compound allows for broader interactions with molecular targets, potentially increasing its therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Variations and Implications
Trifluoromethyl vs. Difluoromethyl (Position 6):
The trifluoromethyl group in the target compound likely confers greater metabolic stability and lipophilicity compared to the difluoromethyl analog (). This substitution may enhance membrane permeability and target engagement in kinase inhibition .
Piperazine-Linked Substituents (Position 4):
- The 5-ethylpyrimidinyl-piperazine group in the target compound contrasts with the 2-methoxyphenyl-piperazine in neurotensin receptor agonists (). This difference suggests divergent receptor selectivity, as arylpiperazines are common in GPCR-targeted drugs.
- In PI-3065 (), the piperazine is functionalized with a cyclopropylmethyl group, highlighting how alkylation of piperazine influences kinase selectivity (e.g., p110δ vs. broader PI3K isoforms).
Core Heterocycle Modifications: The pyrido-pyrimidine core in neurotensin receptor agonists () introduces additional nitrogen atoms, altering electronic properties and binding pocket interactions compared to the simpler pyrimidine core of the target compound.
Cyclopropyl vs. Other Cycloalkyl Groups: Cyclopropyl at position 2 may optimize steric bulk and conformational restriction compared to larger cycloalkyl groups (e.g., cyclopentyl in ), balancing receptor affinity and metabolic stability .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
A common method utilizes cyclocondensation between 1,3-dicarbonyl compounds and guanidine derivatives. For example, trifluoromethyl-substituted diketones react with cyclopropyl-substituted guanidines under acidic conditions to form the pyrimidine core. A study demonstrated that heating ethyl 4,4,4-trifluoroacetoacetate with cyclopropylguanidine hydrochloride in acetic acid at 120°C for 12 hours yields 2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol, a key intermediate.
Halogenation and Functionalization
Alternatively, pre-formed pyrimidine rings undergo halogenation at the 4-position to enable subsequent nucleophilic substitutions. Chlorination using phosphorus oxychloride (POCl₃) at reflux introduces a leaving group for piperazine coupling. For instance, treating 2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol with POCl₃ and N,N-diethylaniline at 110°C for 6 hours achieves 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine in 85% yield.
Piperazine Coupling Strategies
Introducing the 4-(5-ethylpyrimidin-2-yl)piperazine moiety requires careful selection of coupling reagents and conditions to ensure regioselectivity and minimize side reactions.
Nucleophilic Aromatic Substitution
The 4-chloro intermediate reacts with pre-synthesized 1-(5-ethylpyrimidin-2-yl)piperazine via nucleophilic aromatic substitution (SNAr). Optimal conditions involve using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous dimethylformamide (DMF) at 90°C for 24 hours, achieving 70–75% yields. Microwave-assisted synthesis reduces reaction times to 2 hours with comparable efficiency.
Suzuki-Miyaura Cross-Coupling
For cases where the piperazine-bearing pyrimidine is unavailable, Suzuki coupling connects boronic ester-functionalized intermediates. A patented method couples 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine with 1-(5-ethylpyrimidin-2-yl)piperazine-1-boronic acid pinacol ester using Pd(dppf)Cl₂ (1 mol%) and potassium phosphate in dioxane/water (4:1) at 90°C. This approach affords higher yields (82%) but requires stringent anhydrous conditions.
Synthesis of 1-(5-Ethylpyrimidin-2-yl)Piperazine
The piperazine side chain is synthesized independently and coupled to the core pyrimidine.
Pyrimidine-Piperazine Assembly
5-Ethylpyrimidin-2-amine reacts with bis(2-chloroethyl)amine hydrochloride in ethanol under reflux to form 1-(5-ethylpyrimidin-2-yl)piperazine. Yields improve to 88% when using sodium iodide as a catalyst.
Buchwald-Hartwig Amination
Alternative routes employ palladium-catalyzed amination. Treating 2-chloro-5-ethylpyrimidine with piperazine and Pd₂(dba)₃/Xantphos in toluene at 100°C achieves 76% yield, though requiring costly ligands.
Optimization Challenges and Solutions
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors for the cyclocondensation step, reducing reaction times from hours to minutes. A pilot study achieved 92% purity using in-line HPLC monitoring and solvent recycling .
Q & A
Q. What are the standard synthetic routes for preparing 2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine?
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine functionalization : Reacting 5-ethylpyrimidin-2-yl piperazine with a halogenated pyrimidine precursor.
- Cyclopropane introduction : Using cyclopropylboronic acid or derivatives under Suzuki-Miyaura cross-coupling conditions.
- Trifluoromethylation : Employing reagents like CF₃Cu or Ruppert-Prakash reagent (TMS-CF₃) to introduce the -CF₃ group . Reaction optimization (e.g., solvent polarity, temperature) is critical for yield and purity, as seen in analogous pyrimidine derivatives .
Q. How is structural characterization of this compound performed?
- X-ray crystallography : Programs like SHELXL (SHELX system) are used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic methods :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; trifluoromethyl at δ ~120 ppm in ¹³C).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₁F₃N₇) .
Q. What are the key physicochemical properties relevant to its biological activity?
- Lipophilicity : The trifluoromethyl group enhances membrane permeability (logP ~3.2 predicted via computational methods).
- Solubility : Poor aqueous solubility (common for trifluoromethylated heterocycles) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Ensure consistent molar concentrations (e.g., IC₅₀ discrepancies may arise from assay-specific solvent effects).
- Target selectivity profiling : Use kinome-wide screening (e.g., kinase panels) to differentiate primary targets from off-target effects.
- Metabolic stability assays : Liver microsome studies (human/rodent) clarify if metabolite interference explains inconsistent results .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Prodrug derivatization : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., piperazine N-oxidation) for structural modification .
- Plasma protein binding (PPB) : Use equilibrium dialysis to assess free fraction, guiding dose adjustments .
Q. How do crystallographic data inform SAR (Structure-Activity Relationship) studies?
- H-bonding networks : SHELXL-refined structures reveal interactions (e.g., pyrimidine N1 with kinase catalytic lysine).
- Conformational analysis : Compare bound (X-ray) vs. unbound (solution NMR) states to identify bioactive conformers .
Q. What experimental designs address low yields in trifluoromethylation steps?
- Alternative reagents : Replace TMS-CF₃ with Umemoto’s reagent (electron-deficient trifluoromethylating agents).
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity .
Methodological Challenges and Solutions
Q. How to handle batch-to-batch variability in purity?
- HPLC-DAD/ELSD : Use orthogonal methods (e.g., reverse-phase HPLC with diode array detection) to quantify impurities.
- Recrystallization optimization : Screen solvents (e.g., ethyl acetate/hexane vs. acetonitrile) to achieve >99% purity .
Q. What computational tools predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Model binding to kinase ATP pockets (e.g., JAK2, EGFR).
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
